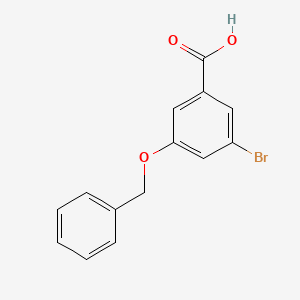

3-(Benzyloxy)-5-bromobenzoic acid

説明

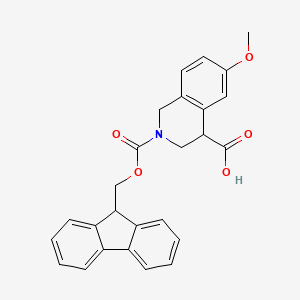

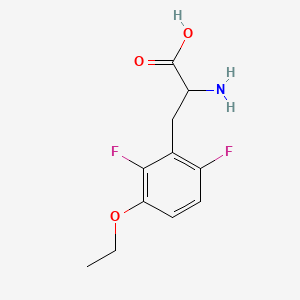

3-(Benzyloxy)-5-bromobenzoic acid is a chemical compound with the molecular formula C14H12O3 . It is used as a pharmaceutical intermediate . The compound has an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a series of bifunctional 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides were synthesized from 7-hydroxy 2,3 dimethyl chromone via key intermediate 7-benzyloxy 2,3 dimethyl-8-carboxylic acid using Jones oxidation and HBTU/HOBt (Hexafluorophosphate Benzotriazole Tetramethyl Uronium/Hydroxybenzotriazole) as a selective amide coupling agent .Molecular Structure Analysis

The molecular structure of 3-(Benzyloxy)-5-bromobenzoic acid consists of a benzyloxy group attached to the third carbon of the benzoic acid molecule . The compound has a molecular formula of C14H12O3 .科学的研究の応用

1. Suzuki–Miyaura Coupling

- Application Summary : “3-(Benzyloxy)-5-bromobenzoic acid” is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

- Results or Outcomes : An extensive optimization regime of SM coupling conditions for the use of organotrifluoroborates has been undertaken . Conditions for the cross-coupling of a wide range of (hetero)aryl, alkenyl and alkynyl moieties have been developed, and give good yields in most cases .

2. Synthesis of Chromane Derivatives

- Application Summary : In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new, unexpected compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .

- Methods of Application : The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .

- Results or Outcomes : The results of the study are not explicitly mentioned in the source .

3. Microwave Suzuki-Miyaura Coupling

- Application Summary : This compound is used as a reactant in microwave Suzuki-Miyaura coupling .

- Methods of Application : The Suzuki-Miyaura coupling reaction is performed under microwave irradiation .

- Results or Outcomes : The outcomes of this specific application are not explicitly mentioned in the source .

4. Preparation of Palladium-based Fluoride-derived Electrophilic Fluorination Reagent

- Application Summary : “3-(Benzyloxy)-5-bromobenzoic acid” is used in the preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this specific application are not explicitly mentioned in the source .

5. Synthesis of Substituted Isoindolines

- Application Summary : This compound is used in the synthesis of substituted isoindolines via a palladium-catalyzed cascade reaction .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this specific application are not explicitly mentioned in the source .

6. Ruthenium-catalyzed Hydrogenation

- Application Summary : “3-(Benzyloxy)-5-bromobenzoic acid” is used in ruthenium-catalyzed hydrogenation .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this specific application are not explicitly mentioned in the source .

3. Microwave Suzuki-Miyaura Coupling

- Application Summary : This compound is used as a reactant in microwave Suzuki-Miyaura coupling .

- Methods of Application : The Suzuki-Miyaura coupling reaction is performed under microwave irradiation .

- Results or Outcomes : The outcomes of this specific application are not explicitly mentioned in the source .

4. Preparation of Palladium-based Fluoride-derived Electrophilic Fluorination Reagent

- Application Summary : “3-(Benzyloxy)-5-bromobenzoic acid” is used in the preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this specific application are not explicitly mentioned in the source .

5. Synthesis of Substituted Isoindolines

- Application Summary : This compound is used in the synthesis of substituted isoindolines via a palladium-catalyzed cascade reaction .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this specific application are not explicitly mentioned in the source .

6. Ruthenium-catalyzed Hydrogenation

- Application Summary : “3-(Benzyloxy)-5-bromobenzoic acid” is used in ruthenium-catalyzed hydrogenation .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this specific application are not explicitly mentioned in the source .

Safety And Hazards

将来の方向性

Future research directions could involve further exploration of the compound’s potential uses in pharmaceutical applications, as well as its role in chemical reactions such as the Suzuki–Miyaura coupling . Additionally, the development of novel protease-cleavable linkers for selective drug delivery could be an interesting area of study .

特性

IUPAC Name |

3-bromo-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFROXMGZVLABNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681841 | |

| Record name | 3-(Benzyloxy)-5-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-5-bromobenzoic acid | |

CAS RN |

1242336-70-4 | |

| Record name | 3-Bromo-5-(phenylmethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzyloxy)-5-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B567951.png)

![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B567964.png)